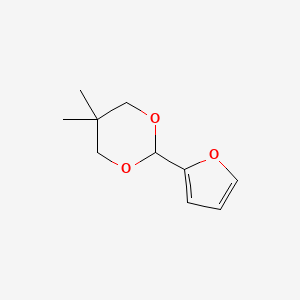
2-Diethoxyphosphorylethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethoxyphosphorylethyl dodecanoate is a chemical compound with the molecular formula C18H37O5P It is known for its unique structure, which includes a phosphorylethyl group attached to a dodecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphorylethyl dodecanoate typically involves the reaction of dodecanoic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphorylethyl ester. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethoxyphosphorylethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to simpler phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Diethoxyphosphorylethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes
Mécanisme D'action
The mechanism of action of 2-Diethoxyphosphorylethyl dodecanoate involves its interaction with specific molecular targets. The phosphorylethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diethoxyphosphorylethyl hexanoate
- 2-Diethoxyphosphorylethyl octanoate
- 2-Diethoxyphosphorylethyl decanoate
Uniqueness
Compared to similar compounds, 2-Diethoxyphosphorylethyl dodecanoate has a longer carbon chain, which can influence its physical and chemical properties. This longer chain may result in different solubility, reactivity, and biological activity, making it unique for specific applications .
Propriétés
Numéro CAS |
5463-13-8 |
|---|---|
Formule moléculaire |
C18H37O5P |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-diethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C18H37O5P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
Clé InChI |
XOYMBJDSLQDOSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
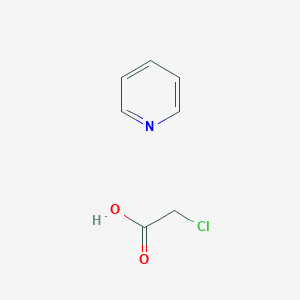
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
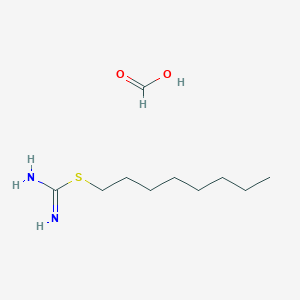
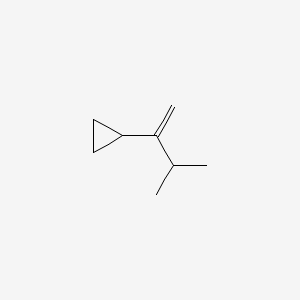
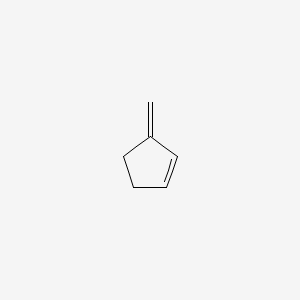
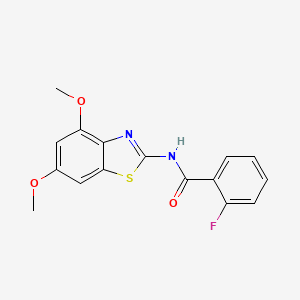

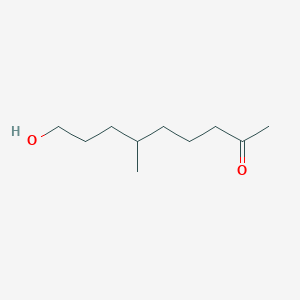
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

